2-Amino-7-(chloromethyl)pteridin-4(1H)-one (CAS 1391194-56-1), universally designated in the pharmaceutical industry as Folic Acid EP Impurity F, is a critical pteridinone derivative and process-related byproduct generated during the synthesis of folic acid (Vitamin B9). Structurally characterized by a reactive 7-chloromethyl group, it emerges inevitably due to the regioselectivity of the cyclization reaction between 2,4,5,6-tetraaminopyrimidine and 1,1,3-trichloroacetone [1]. In pharmaceutical procurement, it is primarily sourced as a Certified Reference Material (CRM) or analytical secondary standard. Its high purity (typically >95% by HPLC) is an absolute requirement for establishing system suitability, retention times, and quantitative limits in pharmacopeial compliance workflows, ensuring the safety and regulatory approval of final active pharmaceutical ingredients (APIs) .
In pharmaceutical quality control, substituting 2-Amino-7-(chloromethyl)pteridin-4(1H)-one with close structural analogs—such as the desired intermediate 6-chloromethylpterin, or other pharmacopeial standards like Folic Acid Impurity A or D—is analytically invalid[1]. Regulatory frameworks, including the European Pharmacopoeia (EP) and ICH guidelines, require exact structural matches to determine compound-specific relative response factors (RRF) and precise high-performance liquid chromatography (HPLC) retention times[2]. Using a generic pterin or a crude synthetic mixture fails to provide the baseline resolution and limit of quantification (LOQ) necessary to prove that process-related impurity clearance meets stringent safety thresholds. Consequently, procuring the exact, highly purified standard is a strict regulatory prerequisite rather than a flexible scientific preference [1].
During the commercial synthesis of folic acid, the condensation of 2,4,5,6-tetraaminopyrimidine with 1,1,3-trichloroacetone yields the target 6-chloromethylpterin intermediate. However, the reaction inherently produces 2-Amino-7-(chloromethyl)pteridin-4(1H)-one (Impurity F) as a regioselective byproduct [1]. Patent data demonstrates that optimized semi-preparative chromatographic purification is required to isolate this specific 7-substituted isomer to >97.31% purity, distinguishing it from the bulk 6-substituted intermediate which often co-precipitates in crude mixtures [1].
| Evidence Dimension | Isomeric Purity / Isolation |
| Target Compound Data | >97.31% purity achieved via semi-preparative HPLC |
| Comparator Or Baseline | Bulk 6-chloromethylpterin intermediate (unpurified reaction mixture) |
| Quantified Difference | Complete baseline resolution of the 7-isomer from the dominant 6-isomer |
| Conditions | Acidic hydrolysis followed by DMSO dissolution and semi-preparative HPLC separation |
Procurement of the isolated >97% pure 7-isomer is mandatory for validating impurity clearance methods, as standard synthesis yields an inseparable mixture without specialized chromatography.
In European Pharmacopoeia (EP) mandated HPLC assays for folic acid APIs, Impurity F must be clearly resolved from the main folic acid peak and other degradation products. 2-Amino-7-(chloromethyl)pteridin-4(1H)-one exhibits a distinct relative retention time compared to the folic acid parent peak, which cannot be modeled or substituted by Folic Acid Impurity A (N-(4-Aminobenzoyl)-L-glutamic acid) or Impurity D [1]. The exact standard is required to establish the specific relative response factor (RRF) for accurate UV quantification [1].
| Evidence Dimension | Chromatographic Retention Specificity |
| Target Compound Data | Unique specific retention time and UV response factor for Impurity F |
| Comparator Or Baseline | Folic Acid Impurity A and Folic Acid parent peak |
| Quantified Difference | Guaranteed baseline resolution in EP-validated HPLC methods vs co-elution risks |
| Conditions | EP monograph HPLC conditions for folic acid related substances |
Accurate quantification of batch impurities requires the exact reference standard to calibrate retention times and prevent co-elution errors in API release testing.
For trace-level impurity tracking, LC-MS/MS methods rely on the specific molecular weight (211.61 g/mol) and fragmentation pattern of the 7-chloromethyl group. Unlike the unchlorinated pterin core or oxidized degradation products (e.g., Folic Acid Impurity D, MW 312.28), the isotopic signature of the chlorine atom in 2-Amino-7-(chloromethyl)pteridin-4(1H)-one provides a highly specific mass transition [1]. This allows for parts-per-million (ppm) level quantification in complex API matrices, a metric unattainable if using generic non-halogenated pterin standards [1].
| Evidence Dimension | Mass Spectrometric Specificity |
| Target Compound Data | Distinctive isotopic chlorine signature (m/z ~212 [M+H]+) |
| Comparator Or Baseline | Unchlorinated pterin derivatives (e.g., Folic Acid Impurity D) |
| Quantified Difference | Unambiguous mass transition allowing ppm-level LOD |
| Conditions | LC-MS/MS structural elucidation workflows |
Procuring the exact chlorinated standard is critical for establishing accurate Limit of Detection (LOD) and Limit of Quantification (LOQ) parameters in highly sensitive mass spectrometry assays.
Where this compound is the right choice for routine HPLC quality control of commercial folic acid batches, ensuring compliance with European Pharmacopoeia (EP) impurity limits by providing an exact structural match for retention time calibration[1].
Where this compound is the right choice for validating new LC-MS or UPLC methods, specifically for determining relative response factors, Limit of Detection (LOD), and Limit of Quantification (LOQ) for process-related impurities [2].
Where this compound is the right choice as a quantitative benchmark to evaluate the regioselectivity of the condensation reaction between 2,4,5,6-tetraaminopyrimidine and 1,1,3-trichloroacetone, helping process chemists optimize reaction conditions to minimize the formation of the 7-isomer byproduct [3].